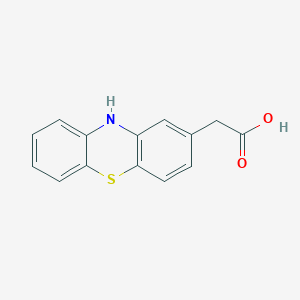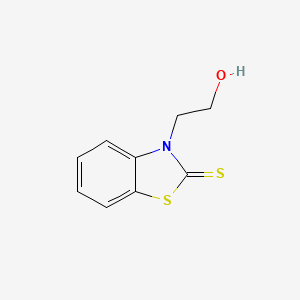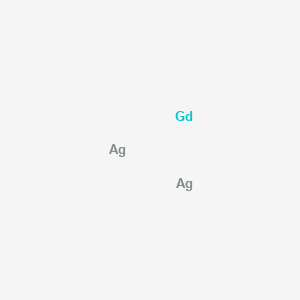
Gadolinium--silver (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium–silver (1/2) is an intermetallic compound composed of gadolinium and silver Gadolinium is a rare-earth element known for its unique magnetic properties, while silver is a precious metal with excellent electrical conductivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of gadolinium–silver (1/2) typically involves the use of high-purity gadolinium and silver metals. The metals are combined in an electric arc furnace under an inert atmosphere, such as argon, to prevent oxidation. The reaction is carried out at high temperatures to ensure complete melting and mixing of the metals. The resulting alloy is then cooled and solidified to form the intermetallic compound .
Industrial Production Methods: In industrial settings, the production of gadolinium–silver (1/2) follows similar principles but on a larger scale. The process involves the use of advanced metallurgical techniques to ensure the purity and homogeneity of the final product. The alloy is often subjected to additional treatments, such as annealing, to enhance its mechanical and magnetic properties.
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium–silver (1/2) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both gadolinium and silver.
Common Reagents and Conditions:
Oxidation: Gadolinium–silver (1/2) can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures and in the presence of an oxidizing agent.
Reduction: The compound can be reduced using strong reducing agents, such as hydrogen gas, under high-temperature conditions.
Major Products Formed:
Oxidation: Gadolinium oxide and silver oxide.
Reduction: Metallic gadolinium and silver.
Substitution: Various intermetallic compounds depending on the substituting element.
Wissenschaftliche Forschungsanwendungen
Gadolinium–silver (1/2) has several scientific research applications due to its unique properties:
Chemistry: The compound is studied for its potential use in catalysis and as a precursor for the synthesis of other intermetallic compounds.
Biology: Gadolinium-based compounds are used as contrast agents in magnetic resonance imaging (MRI).
Medicine: The compound’s magnetic properties make it a candidate for use in targeted drug delivery systems and hyperthermia treatment for cancer.
Wirkmechanismus
The mechanism by which gadolinium–silver (1/2) exerts its effects is primarily related to the magnetic properties of gadolinium and the electrical conductivity of silver. Gadolinium’s unpaired electrons contribute to its strong magnetic behavior, which can be harnessed in various applications. Silver’s high electrical conductivity enhances the overall performance of the compound in electronic devices. The combination of these properties allows for the development of advanced materials with tailored magnetic and electrical characteristics .
Vergleich Mit ähnlichen Verbindungen
Gadolinium–gold (1/2): Similar to gadolinium–silver (1/2), this compound combines gadolinium with gold, resulting in unique magnetic and conductive properties.
Gadolinium–copper (1/2): This compound combines gadolinium with copper, offering different electrical and thermal properties compared to gadolinium–silver (1/2).
Gadolinium–nickel (1/2): Known for its magnetic properties, this compound is used in various magnetic and electronic applications.
Uniqueness of Gadolinium–Silver (1/2): Gadolinium–silver (1/2) stands out due to the combination of gadolinium’s magnetic properties and silver’s electrical conductivity. This unique blend makes it particularly suitable for applications that require both high magnetic susceptibility and excellent electrical performance. Additionally, the compound’s potential use in medical imaging and targeted drug delivery highlights its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
12271-30-6 |
|---|---|
Molekularformel |
Ag2Gd |
Molekulargewicht |
373.0 g/mol |
IUPAC-Name |
gadolinium;silver |
InChI |
InChI=1S/2Ag.Gd |
InChI-Schlüssel |
VNHYRSZSTQFBMY-UHFFFAOYSA-N |
Kanonische SMILES |
[Ag].[Ag].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



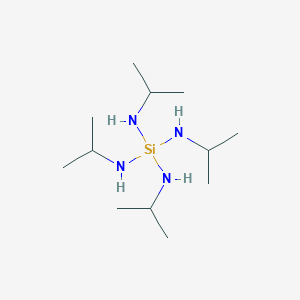
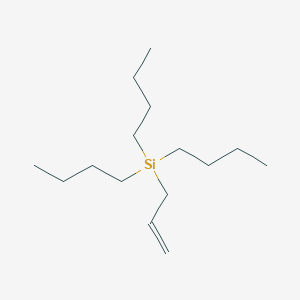
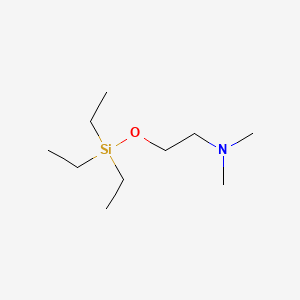
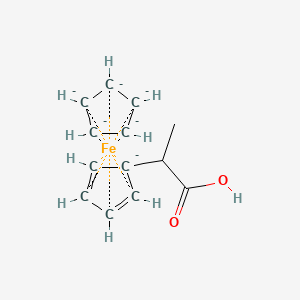
![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)


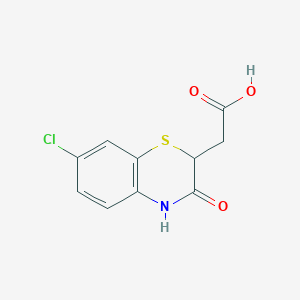

![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)

